molecular formula C8H10O2S B1661045 2,3-Dimethoxybenzenethiol CAS No. 874383-72-9

2,3-Dimethoxybenzenethiol

Cat. No.: B1661045
CAS No.: 874383-72-9
M. Wt: 170.23 g/mol
InChI Key: LBOLEKKSPPGSSS-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzenethiol (C₈H₁₀O₂S) is a substituted benzenethiol derivative featuring two methoxy groups (-OCH₃) at the 2- and 3-positions of the aromatic ring and a thiol (-SH) group at the 1-position. This compound is of interest in organic synthesis and materials science due to the electron-donating nature of methoxy groups, which modulate reactivity and electronic properties.

Properties

CAS No.

874383-72-9

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2,3-dimethoxybenzenethiol

InChI

InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(11)8(6)10-2/h3-5,11H,1-2H3

InChI Key

LBOLEKKSPPGSSS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)S)OC

Canonical SMILES

COC1=C(C(=CC=C1)S)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence the physicochemical properties of benzenethiol derivatives. Below is a comparison of 2,3-dimethoxybenzenethiol with selected analogs:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications
This compound Not explicitly listed 2-OCH₃, 3-OCH₃, 1-SH Potential ligand in coordination chemistry; electron-rich aromatic system
2,4-Dimethoxybenzenethiol 18906-37-1 2-OCH₃, 4-OCH₃, 1-SH Similar electronic profile; used in asymmetric synthesis
2,3-Dimethylbenzenethiol 18800-51-6 2-CH₃, 3-CH₃, 1-SH Steric hindrance from methyl groups reduces nucleophilicity of -SH
3,4-Dimethylbenzenethiol 18800-53-8 3-CH₃, 4-CH₃, 1-SH Increased steric effects compared to 2,3-isomer; lower solubility in polar solvents

Key Observations:

  • Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃) groups, making this compound more reactive in electrophilic substitution reactions compared to its dimethyl counterparts .
  • Steric Effects: Methyl groups introduce greater steric hindrance, reducing accessibility of the thiol group in 2,3-dimethylbenzenethiol. This contrasts with the methoxy-substituted derivatives, where steric effects are less pronounced.
  • Acidity: The thiol group’s acidity is influenced by substituents. Electron-donating groups (e.g., -OCH₃) decrease acidity, whereas electron-withdrawing groups increase it.

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